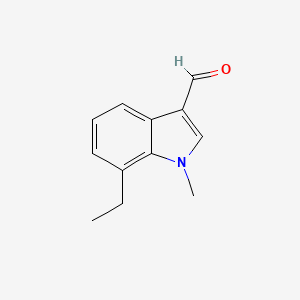

7-Ethyl-1-methyl-1H-indole-3-carbaldehyde

Description

Contextualization within Indole (B1671886) Chemistry and its Derivatives

The indole ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and natural products. wikipedia.orgnih.gov Its unique electronic properties, arising from the π-excessive nature of the pyrrole ring, render it highly reactive towards electrophilic substitution, predominantly at the C3 position. bhu.ac.inuop.edu.pk This inherent reactivity has been exploited by chemists for centuries to construct complex molecular architectures.

The diverse biological activities of indole derivatives are well-documented, ranging from anticancer and anti-inflammatory to antimicrobial and antiviral properties. nih.govopenmedicinalchemistryjournal.com This has spurred continuous research into the synthesis of novel indole analogues with tailored functionalities. The strategic placement of substituents on both the benzene and pyrrole rings allows for the fine-tuning of the molecule's steric and electronic properties, which in turn can modulate its biological activity and chemical reactivity.

Strategic Importance of Indole-3-Carbaldehyde Scaffolds in Synthetic Design

Indole-3-carbaldehyde and its derivatives are pivotal building blocks in organic synthesis. researchgate.netontosight.ai The aldehyde functionality at the C3 position serves as a versatile handle for a wide array of chemical transformations. These include, but are not limited to, oxidation to the corresponding carboxylic acid, reduction to the alcohol, and participation in various carbon-carbon and carbon-nitrogen bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and condensation reactions. researchgate.net

The reactivity of the aldehyde group, coupled with the inherent biological relevance of the indole nucleus, makes indole-3-carbaldehydes valuable precursors for the synthesis of complex heterocyclic systems and pharmacologically active agents. derpharmachemica.comnih.gov Their utility is demonstrated in the synthesis of natural products, pharmaceuticals, and agrochemicals.

Rationale for Research Focus on 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde

The specific substitution pattern of this compound—an ethyl group at the C7 position and a methyl group on the indole nitrogen—presents a compelling case for focused research. The introduction of an ethyl group at the C7 position, adjacent to the pyrrole ring fusion, can induce significant steric and electronic perturbations. This substitution can influence the conformation of the molecule and modulate the reactivity of the nearby indole nitrogen and the C3-aldehyde.

Furthermore, N-methylation of the indole ring prevents the formation of intermolecular hydrogen bonds and alters the electronic distribution within the bicyclic system. This modification can enhance the solubility of the compound in organic solvents and can have a profound impact on its biological activity. The combination of these substituents in this compound offers a unique platform for exploring the structure-activity relationships of substituted indoles and for the development of novel synthetic methodologies.

Detailed Research Findings

While specific research findings for this compound are not extensively documented in publicly available literature, we can infer its expected properties and reactivity based on closely related analogues. The following data tables provide representative spectroscopic information for similar indole-3-carbaldehyde derivatives.

Structure

3D Structure

Properties

IUPAC Name |

7-ethyl-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-9-5-4-6-11-10(8-14)7-13(2)12(9)11/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPPYPYYUKBGSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403988 | |

| Record name | 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593237-10-6 | |

| Record name | 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Ethyl 1 Methyl 1h Indole 3 Carbaldehyde and Analogous Indole Systems

Direct Formylation and Alkylation Strategies for Indole (B1671886) Nuclei

The introduction of functional groups onto the indole scaffold is a cornerstone of synthetic organic chemistry. Direct formylation and alkylation methods provide efficient pathways to elaborate the indole core, with the C-3 position being the most nucleophilic and typically the most reactive site for electrophilic substitution.

Vilsmeier-Haack Formylation and its Mechanistic Insights

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgsid.ir It is widely regarded as one of the most convenient methods for preparing indole-3-aldehydes due to its simplicity, nearly quantitative yields, and the high purity of the resulting product. ekb.egorgsyn.org The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt.

This reagent is formed in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) or oxalyl chloride. jk-sci.com

Mechanism:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a chloroiminium ion, also known as the Vilsmeier reagent. jk-sci.comyoutube.com

Electrophilic Attack: The electron-rich indole nucleus, with the highest electron density at the C-3 position, attacks the electrophilic carbon of the Vilsmeier reagent. youtube.com This electrophilic aromatic substitution leads to the formation of a cationic intermediate. youtube.com

Aromatization: A subsequent deprotonation step restores the aromaticity of the indole ring, yielding an iminium salt intermediate.

Hydrolysis: The reaction mixture is then treated with water in a basic workup step. The iminium intermediate is hydrolyzed to release the final aldehyde product and a secondary amine (dimethylamine in the case of DMF). organic-chemistry.orgyoutube.com

This process is highly regioselective for the C-3 position of the indole ring, making it a foundational strategy for producing precursors like 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde.

Metal-Catalyzed C-H Activation and Functionalization of Indoles

While classical methods excel at C-3 functionalization, modern synthetic chemistry has increasingly turned to transition-metal-catalyzed carbon-hydrogen (C-H) activation to functionalize other, less reactive positions on the indole ring. acs.orgnih.gov This approach offers a powerful and atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. nih.gov

Palladium catalysis has become a cornerstone for the C-H functionalization of indoles, enabling a wide range of transformations including arylation, alkenylation, acylation, and alkylation. nih.govnih.govbeilstein-journals.org These reactions often employ a directing group (DG) attached to the indole nitrogen to guide the palladium catalyst to a specific C-H bond, overriding the inherent reactivity of the ring. acs.orgresearchgate.net

The general mechanism for these reactions can involve different pathways, such as an electrophilic attack of the Pd(II) catalyst on the indole ring or the coordination of the catalyst to a reactant like an olefin, followed by a nucleophilic attack from the indole. nih.gov Palladium-based systems have proven to be highly effective tools for constructing complex indole derivatives from unactivated starting materials. nih.govbeilstein-journals.org For instance, diverse 2-sulfonated indoles can be generated using a palladium(II) bromide catalyst. documentsdelivered.com

Homogeneous gold catalysis has emerged as a powerful tool for forming C-C and C-X (where X is O, N, S) bonds under mild conditions. unimi.it Gold complexes, particularly Au(I), are highly effective at activating unsaturated bonds like those in alkynes and allenes, making them susceptible to nucleophilic attack by the indole ring. unimi.itrsc.org This strategy has been extensively used for both intermolecular and intramolecular functionalization of indoles. unimi.it

Recent advancements have also explored the use of photoredox gold catalysis. This dual catalytic system can generate carbon-centered radicals from unactivated bromoalkanes or bromoarenes, which then functionalize the indole nucleus. acs.orgnih.gov This method provides a mild alternative to traditional radical generation techniques. acs.orgnih.gov

A significant challenge in indole chemistry is controlling the site of functionalization, particularly on the benzene (B151609) portion of the molecule (positions C-4, C-5, C-6, and C-7). acs.orgnih.gov Transition-metal catalysis, often guided by directing groups, has provided elegant solutions to this problem. sci-hub.se

By carefully selecting the directing group and the metal catalyst, chemists can steer functionalization to otherwise inaccessible positions. For example:

C-7 Functionalization: The use of a phosphinoyl-directing group on the indole nitrogen in the presence of a palladium catalyst can direct arylation selectively to the C-7 position. researchgate.net Similarly, N-P(O)tBu₂ and carbamoyl (B1232498) directing groups have been employed with palladium and rhodium catalysts, respectively, to achieve C-7 functionalization. acs.orgsci-hub.se

C-4, C-5, and C-6 Functionalization: By installing a pivaloyl group at the C-3 position and an N-P(O)tBu₂ group on the nitrogen, direct arylation can be achieved at the C-5 and C-4 positions. acs.orgresearchgate.net Copper catalysts with an N-P(O)tBu₂ directing group can promote C-6 arylation. acs.orgnih.gov

C-2 Functionalization: While C-3 is the most electronically favored site, C-2 functionalization can be achieved. For instance, modulating the N-carbonyl moiety in N-acylindoles with an Iridium(III) catalyst can direct amidation and alkenylation to the C-2 position. acs.org

This level of control allows for the synthesis of a diverse array of substituted indoles that would be difficult to access through classical methods.

| Position | Metal Catalyst | Directing Group (Example) | Functionalization Type |

| C-7 | Palladium (Pd) | N-P(O)tBu₂, N-Phosphinoyl | Arylation |

| C-7 | Rhodium (Rh) | Carbamoyl | Allylation, Alkylation |

| C-6 | Copper (Cu) | N-P(O)tBu₂ | Arylation |

| C-5 | Palladium (Pd) | N-P(O)tBu₂ and C3-pivaloyl | Arylation |

| C-4 | Palladium (Pd) | N-P(O)tBu₂ and C3-pivaloyl | Arylation |

| C-2 | Iridium (Ir) | N-Acyl | Amidation, Alkenylation |

Organocatalytic Approaches for Indole Ring Functionalization

As an alternative to metal-based systems, organocatalysis has gained significant traction for the asymmetric functionalization of indoles. nih.gov These methods avoid the use of potentially toxic and expensive transition metals. Organocatalysis often relies on activating substrates through the formation of intermediate species like enamines or iminium ions.

Chiral organocatalysts, such as quinine-derived bifunctional catalysts, have been successfully used for enantioselective aza-Friedel–Crafts reactions. rsc.orgrsc.org These reactions can functionalize not only the typical C-3 position but also positions on the carbocyclic ring, such as C-4, C-5, and C-7, providing chiral indolyl derivatives in good yields and with high enantioselectivities. rsc.orgrsc.org Another approach involves the use of chiral urea (B33335) catalysts in combination with a phosphoric acid additive for the direct functionalization of unactivated C(sp³)–H bonds at the benzylic position of alkyl indoles. researchgate.net

Sustainable and Green Synthesis Protocols (e.g., light-mediated reactions)

Recent advancements in organic synthesis have emphasized the development of environmentally friendly protocols. Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the synthesis of indole derivatives. rsc.orgorganic-chemistry.org These methods offer an alternative to traditional processes that may require harsh conditions or stoichiometric reagents. researchgate.netrsc.org

Light-mediated reactions often proceed under mild conditions and can offer high degrees of selectivity. For instance, the conversion of exogenous styryl aryl azides into indoles can be achieved inside living mammalian cells under photocatalytic conditions using visible light. nih.govacs.org This highlights the potential of photocatalysis in complex biological environments. The process can be facilitated by photocatalysts such as Ru(bpy)₃ or Eosin Y, which can absorb light at different wavelengths (e.g., blue or green light) to initiate the reaction. nih.govacs.org

Another sustainable approach involves the visible-light-induced redox-neutral desulfonylative C(sp²)-H functionalization for the synthesis of N-substituted indoles. rsc.org This method proceeds through a γ-fragmentation mechanism under mild conditions and does not require any additional additives, making it an environmentally friendly process. rsc.org The reaction is initiated by the intramolecular nucleophilic attack of the nitrogen atom to the alkene moiety of a radical cationic species of the starting material. rsc.org

Table 1: Examples of Light-Mediated Indole Synthesis

| Starting Material | Photocatalyst | Light Source | Product Type | Reference |

|---|---|---|---|---|

| Styryl aryl azides | Ru(bpy)₃, Eosin Y | Blue or Green LEDs | Substituted indoles | nih.govacs.org |

| N-sulfonated arylalkene derivatives | Acridinium salt PC 2 | 385 nm LED | N-substituted indoles | rsc.org |

N-Alkylation and N-Functionalization of Indole-3-carbaldehyde Precursors

The synthesis of this compound necessitates the specific introduction of both a methyl group at the N-1 position and an ethyl group at the C-7 position of the indole ring.

The N-alkylation of the indole-3-carbaldehyde core is a crucial step for introducing the N-1 methyl group. Classical conditions for indole N-alkylation often involve the use of a strong base like sodium hydride in a solvent such as DMF or THF, followed by the addition of an alkyl halide. rsc.org This method is generally high yielding and selective for N-alkylation over C-alkylation. rsc.org

More recent and efficient methods for the N-alkylation of indole-3-carbaldehyde derivatives have been developed. For example, N-alkylation can be achieved using various alkyl halides in a mixture of acetonitrile (B52724) and N,N-Dimethylformamide (DMF) under reflux conditions. mdpi.com This approach has been successfully used to synthesize 1-methyl-1H-indole-3-carbaldehyde in good yields. mdpi.com Microwave irradiation has also been employed to accelerate this transformation, offering a faster and potentially more efficient alternative to conventional heating. researchgate.net

Introducing substituents at the C-7 position of the indole ring is challenging due to the inherent reactivity of other positions, such as C-3 and C-2. researchgate.net However, several strategies have been developed for the site-selective functionalization of the indole's benzene core.

One common approach involves the use of a directing group on the indole nitrogen. For example, the installation of an N-P(O)tBu₂ group can direct palladium-catalyzed arylation to the C-7 position. researchgate.net While this demonstrates the feasibility of C-7 functionalization, adapting this for ethylation would require a suitable ethyl source and catalytic system.

Another strategy involves the dehydrocyclization of appropriately substituted anilines. For instance, 7-alkylindoles can be synthesized via the catalytic dehydrocyclization of 2,6-dialkylanilines. google.com A process for producing 7-ethyl indole involves the dehydrocyclization of 2,6-diethylaniline (B152787) followed by a partial hydrogenation step. google.com Once the 7-ethylindole (B1586515) scaffold is formed, subsequent formylation at the C-3 position and N-methylation would yield the target compound.

Table 2: Strategies for Functionalization of the Indole Core

| Position | Functional Group | Method | Key Features | Reference |

|---|---|---|---|---|

| N-1 | Methyl | N-alkylation with methyl iodide | Use of base (e.g., NaH) in DMF/THF | rsc.orgmdpi.com |

| C-7 | Aryl | Directed C-H functionalization | N-P(O)tBu₂ directing group, Pd catalyst | researchgate.net |

| C-7 | Ethyl | Dehydrocyclization | Starting from 2,6-diethylaniline | google.com |

Multicomponent Reaction (MCR) Strategies for Indole Carbaldehyde Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netarkat-usa.org Several MCRs have been developed for the synthesis of functionalized indoles. rsc.orgbeilstein-journals.org

For the synthesis of indole-3-carbaldehyde analogues, MCRs can offer a convergent and efficient approach. For instance, a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org This method utilizes readily available aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products. rsc.org

While a direct MCR for this compound is not explicitly detailed in the literature, the principles of MCRs could be applied to construct a similarly substituted indole core. For example, a multicomponent synthesis of tetrahydrocarboline alkaloids has been shown to tolerate a variety of substitutions on the indole scaffold, including at the 7-position. nih.gov This suggests the potential for designing an MCR that incorporates a 7-ethyl substituted indole precursor.

Chemoenzymatic and Biosynthetic Pathways to Indole-3-Carbaldehydes

Nature provides elegant and efficient pathways for the synthesis of complex molecules, including indole derivatives. Understanding these biosynthetic routes can inspire the development of chemoenzymatic and biomimetic synthetic strategies.

In cruciferous plants like Arabidopsis thaliana, derivatives of indole-3-carbaldehyde (ICHO) are synthesized from tryptophan. nih.govresearchgate.net This biosynthetic pathway involves the intermediates indole-3-acetaldoxime and indole-3-acetonitrile (B3204565). nih.govnih.gov The conversion of indole-3-acetonitrile to ICHO is a key step in this process. nih.govresearchgate.net

Several enzymes have been identified that play crucial roles in the biosynthesis of indole-3-carbaldehyde and its derivatives. The cytochrome P450 enzyme CYP71B6 has been shown to efficiently convert indole-3-acetonitrile into ICHO and indole-3-carboxylic acid (ICOOH), releasing cyanide in the process. nih.govresearchgate.net

Another important enzyme is ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1), which is involved in the oxidation of ICHO to ICOOH. nih.govnih.gov The transcriptional co-expression of the genes for these enzymes with camalexin (B168466) biosynthetic genes suggests a coordinated regulation of indolic secondary metabolite production in response to stress. nih.gov

Furthermore, the biotransformation of L-tryptophan by bacteria such as Escherichia coli can also lead to the formation of indole-3-carbaldehyde. ekb.eg In the human gut, species of the Lactobacillus genus can metabolize tryptophan into indole-3-carbaldehyde. wikipedia.org These enzymatic transformations highlight the potential for using whole-cell or isolated enzyme systems for the sustainable production of indole-3-carbaldehydes.

Table 3: Enzymes Involved in Indole-3-Carbaldehyde Biosynthesis

| Enzyme | Substrate | Product | Organism | Reference |

|---|---|---|---|---|

| CYP71B6 (Cytochrome P450) | Indole-3-acetonitrile | Indole-3-carbaldehyde | Arabidopsis thaliana | nih.govresearchgate.net |

| AAO1 (Aldehyde Oxidase) | Indole-3-carbaldehyde | Indole-3-carboxylic acid | Arabidopsis thaliana | nih.govnih.gov |

| Tryptophanase | L-tryptophan | Indole | Escherichia coli | wikipedia.org |

Reaction Pathways and Derivatization Chemistry of 7 Ethyl 1 Methyl 1h Indole 3 Carbaldehyde

Reactivity of the Indole (B1671886) Nucleus

The indole core is an electron-rich aromatic system, making it susceptible to electrophilic attack while generally being resistant to nucleophilic substitution unless specifically activated.

The indole nucleus readily undergoes electrophilic substitution, with the C-3 position being the most nucleophilic and the preferred site of reaction. acgpubs.org However, in 7-ethyl-1-methyl-1H-indole-3-carbaldehyde, this position is occupied by the formyl group. Consequently, electrophilic attack is directed elsewhere on the ring.

Pyrrole (B145914) Ring (C-2): The next most activated position for electrophilic attack is typically the C-2 position. The electron-withdrawing nature of the C-3 carbaldehyde group deactivates the pyrrole ring, but this position remains a potential site for certain reactions. For instance, palladium-catalyzed C-H arylation reactions have been shown to occur at the C-2 position of 1H-indole-3-carbaldehydes, using the formyl group as a directing group. nih.gov It is expected that this compound would undergo similar C-2 functionalization under appropriate catalytic conditions.

Benzene (B151609) Ring (C-4 to C-7): Electrophilic substitution on the benzene portion of the indole is also possible. The combined directing effects of the substituents determine the regioselectivity. The 1-methyl and 7-ethyl groups are electron-donating and act as ortho, para-directors, activating the C-2, C-4, and C-6 positions. The C-3 carbaldehyde is a meta-director relative to its own position, deactivating C-2, C-4, and C-6. The interplay of these effects suggests that positions C-4 and C-6 would be the most likely sites for electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions), though requiring more forcing conditions compared to an unsubstituted indole due to the deactivating influence of the formyl group.

The electron-rich indole ring is generally unreactive towards nucleophiles. Nucleophilic substitution on the indole core is rare and requires the presence of strong electron-withdrawing groups to activate the ring system, typically proceeding through an SNAr mechanism. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to undergo regioselective nucleophilic substitution at the C-2 position with various nitrogen, sulfur, and carbon nucleophiles. nii.ac.jpsemanticscholar.org In this specific substrate, the powerful electron-withdrawing nitro group at C-6, combined with the departure of a methoxy (B1213986) group from the nitrogen, facilitates the reaction. Given that this compound lacks such strong activating groups, it is not expected to readily undergo nucleophilic substitution on its core under standard conditions.

Transformations of the Carbaldehyde Functional Group

The C-3 carbaldehyde group is the primary site for derivatization, undergoing a wide range of reactions typical of aromatic aldehydes. researchgate.netekb.eg

The aldehyde functionality serves as a versatile handle for condensation reactions, enabling the construction of more complex molecular architectures.

Schiff Base Formation: The compound is expected to react readily with primary amines, including amino acids and aminophenols, to form the corresponding imines, known as Schiff bases. researchgate.netnih.gov This reaction typically involves refluxing equimolar amounts of the aldehyde and amine, sometimes with a catalytic amount of acid. ijacskros.com These derivatives are of significant interest due to their wide range of biological activities. nveo.orgacs.org

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds containing an active methylene (B1212753) group, such as malononitrile, dialkyl malonates, or ethyl nitroacetate, in the presence of a basic catalyst like piperidine. acgpubs.orgacgpubs.org This yields α,β-unsaturated products which are valuable synthetic intermediates. nih.govrsc.org

Henry Reaction (Nitroaldol Reaction): Condensation with nitroalkanes, such as nitromethane, in a base-catalyzed reaction yields a β-nitro alcohol. This product can subsequently be dehydrated to form a 3-(2-nitrovinyl)indole derivative. wikipedia.org

The table below summarizes representative condensation reactions based on the known reactivity of indole-3-carbaldehyde.

| Reaction Type | Reagent | Catalyst | Expected Product Structure |

| Schiff Base Formation | Primary Amine (R-NH₂) | Acid/Base | Indole-CH=N-R |

| Knoevenagel Condensation | Malononitrile | Piperidine/Acetic Acid | Indole-CH=C(CN)₂ |

| Knoevenagel Condensation | Diethyl Malonate | Piperidine/Acetic Acid | Indole-CH=C(COOEt)₂ |

| Henry Reaction | Nitromethane (CH₃NO₂) | Base | Indole-CH=CH-NO₂ (after dehydration) |

The aldehyde group can be easily oxidized to the corresponding carboxylic acid, yielding 7-ethyl-1-methyl-1H-indole-3-carboxylic acid. This transformation can be achieved using a variety of standard oxidizing agents. wikipedia.org In biological systems, aldehyde oxidases can also catalyze this conversion. researchgate.netnih.gov Common laboratory reagents for this purpose include:

Potassium permanganate (B83412) (KMnO₄)

Silver(I) oxide (Ag₂O)

Jones reagent (CrO₃ in sulfuric acid)

The formyl group is readily reduced to either a primary alcohol or a methyl group.

Reduction to Alcohol: Treatment with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the aldehyde to the corresponding primary alcohol, (7-ethyl-1-methyl-1H-indol-3-yl)methanol. nih.gov

Reduction to Alkane (Deoxygenation): Complete reduction of the carbonyl to a methylene group (CH₂) would yield 3,7-diethyl-1-methyl-1H-indole. This can be accomplished under more vigorous conditions, such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and concentrated HCl) reductions.

C-C and C-N Coupling Reactions Involving the Carbonyl Group

The aldehyde group at the C3 position of the indole ring is a key handle for molecular elaboration through carbon-carbon and carbon-nitrogen bond-forming reactions. researchgate.net These transformations are fundamental for introducing a wide array of substituents and for building more complex molecular architectures.

Carbon-Carbon Bond Formation: The carbonyl group readily participates in classic olefination reactions. The Wittig reaction, for instance, allows for the conversion of the aldehyde into an alkene, providing a direct method for extending the carbon chain at the C3 position. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com By choosing the appropriate phosphonium (B103445) ylide, a diverse range of vinyl-substituted indoles can be synthesized. organic-chemistry.org The stereochemical outcome of the Wittig reaction, leading to either the (E) or (Z)-alkene, can often be controlled by the nature of the ylide and the reaction conditions employed. organic-chemistry.org

Carbon-Nitrogen Bond Formation: Reductive amination is a powerful and widely used method for forming C-N bonds. organic-chemistry.orgorganic-chemistry.org This reaction involves the initial condensation of the aldehyde with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, offering high chemoselectivity and tolerance for other functional groups. organic-chemistry.orgorganic-chemistry.org This method provides a straightforward route to a diverse library of 3-(aminomethyl)-indoles, which are important substructures in many biologically active compounds.

Table 1: Representative C-C and C-N Coupling Reactions of the Carbonyl Group

| Reaction Type | Reagent(s) | Product Type | Key Features |

| C-C Coupling | |||

| Wittig Olefination | Ph₃P=CHR (Phosphonium ylide) | 3-Vinyl-indole | Forms a C=C double bond, extending the carbon chain. |

| C-N Coupling | |||

| Reductive Amination | R¹R²NH, Reducing Agent (e.g., NaBH(OAc)₃, Et₃SiH) | 3-(Aminomethyl)-indole | Forms a C-N single bond, introduces diverse amine functionalities. organic-chemistry.org |

Diversification through Functional Group Interconversions

Beyond the reactivity of the aldehyde, the indole ring itself can be functionalized, opening up further avenues for structural diversification.

Halogenation and Halogen-Mediated Couplings

The introduction of halogen atoms onto the indole scaffold serves as a critical step for subsequent cross-coupling reactions. Electrophilic halogenation of the this compound core is expected to be directed by the existing substituents. While the C3 position is blocked, positions C2, C4, C5, and C6 are available for substitution. The electron-donating nature of the N-methyl and C7-ethyl groups, combined with the electron-withdrawing aldehyde, will influence the regioselectivity of the halogenation.

Common halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can be used to introduce bromine and chlorine, respectively. The resulting halo-indoles are valuable intermediates for creating new carbon-carbon and carbon-heteroatom bonds.

Table 2: Halogenation of the Indole Ring

| Reagent | Halogen Introduced | Potential Position(s) of Substitution |

| N-Bromosuccinimide (NBS) | Bromine | C2, C4, C5, C6 |

| N-Chlorosuccinimide (NCS) | Chlorine | C2, C4, C5, C6 |

| Iodine (I₂) / NIS | Iodine | C2, C4, C5, C6 |

Cross-Coupling Reactions at Various Ring Positions

Once halogenated, this compound derivatives can participate in a wide range of palladium-catalyzed cross-coupling reactions. mdpi.com These reactions are among the most powerful tools in modern organic synthesis for constructing complex molecules.

Suzuki Coupling: This reaction pairs the halo-indole with a boronic acid or ester to form a new C-C bond, ideal for synthesizing biaryl structures.

Sonogashira Coupling: This involves the coupling of a halo-indole with a terminal alkyne, providing a direct route to alkynyl-substituted indoles. mdpi.com

Heck Coupling: This reaction forms a C-C bond by coupling the halo-indole with an alkene.

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the halo-indole with an amine.

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

Table 3: Common Cross-Coupling Reactions for Functionalized Indoles

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki | Ar-B(OH)₂ | C-C (Aryl) | Pd(PPh₃)₄, Base |

| Sonogashira | R-C≡CH | C-C (Alkynyl) | PdCl₂(PPh₃)₂, CuI, Base |

| Heck | Alkene | C-C (Vinyl) | Pd(OAc)₂, Ligand, Base |

| Buchwald-Hartwig | Amine | C-N | Pd Catalyst, Ligand, Base |

Cascade and Tandem Processes for Polycyclic Indole Construction

The functional groups on this compound can be strategically employed in cascade or tandem reactions to rapidly build molecular complexity and construct polycyclic indole frameworks. nih.govrsc.orgrsc.org

A prominent example is the Pictet-Spengler reaction , which leads to the formation of tetrahydro-β-carboline structures. nih.govwikipedia.orgnih.gov While the direct substrate is a tryptamine (B22526) derivative, this compound can be converted into the necessary precursor. For instance, a Henry reaction followed by reduction would yield the required tryptamine. This tryptamine can then undergo an acid-catalyzed condensation and cyclization with an aldehyde or ketone to furnish the polycyclic system. nih.govwikipedia.org This powerful reaction forms a new six-membered ring fused to the indole core. thieme-connect.de

Such cascade processes, where multiple bonds are formed in a single operation, are highly efficient and offer a streamlined approach to synthesizing complex, fused heterocyclic systems from relatively simple indole precursors. researchgate.net

Advanced Spectroscopic and Computational Analysis of 7 Ethyl 1 Methyl 1h Indole 3 Carbaldehyde and Analogues

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde and its analogues. Each method provides unique information, and together they allow for a complete structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation and Isomer Distinction

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms and the electronic environment of the nuclei can be established.

For indole-3-carbaldehyde derivatives, the aldehyde proton typically appears as a singlet far downfield, usually around 10.0 ppm. The protons on the indole (B1671886) ring resonate in the aromatic region (approx. 7.0-8.5 ppm), with their specific shifts and coupling patterns being highly dependent on the substitution pattern. The substituents on the nitrogen (N-methyl) and the benzene (B151609) ring (7-ethyl) will have characteristic signals in the aliphatic region.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Indole-3-carbaldehyde Analogues in CDCl₃ rsc.org

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-ethyl-1H-indole-3-carbaldehyde | 10.01 (s, 1H), 8.31 (d, 1H), 7.75 (s, 1H), 7.38 (t, 1H), 7.34 (m, 1H), 7.31 (d, 1H), 4.24 (q, 2H), 1.56 (t, 3H) | 184.47, 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89, 15.05 |

| 1-methyl-1H-indole-3-carbaldehyde | 10.01 (s, 1H), 8.35 (d, 1H), 7.69 (s, 1H), 7.42 (m, 3H), 3.90 (s, 3H) | 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69 |

| 1H-indole-3-carbaldehyde | 10.08 (s, 1H), 8.79 (s, 1H), 8.34 (m, 1H), 7.86 (d, 1H), 7.46 (m, 1H), 7.34 (m, 2H) | 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

For this compound, the most prominent peak in the FT-IR spectrum is expected to be the strong C=O stretching vibration of the aldehyde group, typically found in the range of 1640-1670 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic indole ring and the aliphatic ethyl and methyl groups would appear around 2800-3100 cm⁻¹. The absence of an N-H stretching peak (typically around 3300 cm⁻¹) would confirm the substitution at the N1 position of the indole ring. researchgate.net The NIST Chemistry WebBook provides an IR spectrum for the related 7-methyl-1H-indole-3-carbaldehyde, which serves as a useful reference. nist.gov

Table 2: Characteristic FT-IR Vibrational Frequencies for Indole-3-carbaldehyde Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretching | 1644 - 1667 researchgate.net |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Indole Ring | C=C Stretching | 1450 - 1600 |

| C-N | Stretching | 1310 - 1360 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV light, and the conjugation with the aldehyde group at the 3-position influences the absorption maxima (λmax). The spectra of indole derivatives typically show multiple absorption bands corresponding to π→π* transitions. The presence of alkyl substituents like ethyl and methyl groups generally causes small bathochromic (red) shifts. Experimental and computational studies on 1H-Indole-3-carbaldehyde confirm these electronic properties. researchgate.net

Mass Spectrometry (HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides a very precise molecular weight, allowing for the determination of the elemental formula. Electrospray Ionization (ESI-MS) is a soft ionization technique often used to observe the molecular ion peak ([M+H]⁺).

For this compound (C₁₂H₁₃NO), the expected exact mass can be calculated. ESI-MS analysis of related compounds like 1-ethyl-1H-indole-3-carbaldehyde shows a clear [M+H]⁺ peak at m/z 174, and for 1-methyl-1H-indole-3-carbaldehyde, the peak is at m/z 160, confirming their respective molecular weights. rsc.org Fragmentation patterns can also provide structural information, often involving the loss of the aldehyde group or cleavage of the N-alkyl substituent.

X-ray Crystallography for Absolute Stereochemistry and Regiochemical Assignments

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and information on intermolecular interactions. While a crystal structure for this compound is not publicly documented, analysis of the parent 1H-indole-3-carbaldehyde and its derivatives reveals key structural features. wikipedia.org

Studies on related compounds, such as 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, show that the indole ring system is essentially planar. nih.govmdpi.com The crystal packing is often dominated by π-π stacking interactions between indole rings of adjacent molecules and various C-H···O hydrogen bonds involving the aldehyde group. nih.govmdpi.com These interactions dictate the supramolecular architecture of the compound in the solid state.

Theoretical and Computational Chemistry Investigations

Computational chemistry, particularly using Density Functional Theory (DFT), offers powerful tools to complement experimental data. DFT calculations can predict molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic properties with high accuracy. researchgate.netcsic.es

For indole derivatives, DFT calculations are used to:

Optimize Molecular Geometry: Determine the most stable conformation by finding the minimum energy structure, predicting bond lengths and angles. nih.gov

Calculate Vibrational Spectra: Predict FT-IR and Raman frequencies, which can be compared with experimental data to aid in peak assignment. tsijournals.com

Predict Electronic Spectra: Time-dependent DFT (TD-DFT) can calculate the energies of electronic transitions, helping to interpret UV-Vis spectra. tsijournals.com

Analyze Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge delocalization and donor-acceptor interactions within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.net

Computational studies on indole-3-carbaldehyde and its derivatives have shown that the calculated properties are in good agreement with experimental findings, validating the use of these theoretical methods for understanding the structure-property relationships in this class of compounds. csic.es

Density Functional Theory (DFT) Studies for Molecular Structure, Electronic Properties, and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like indole-3-carbaldehyde and its derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and predict vibrational frequencies. researchgate.net

In studies of analogous compounds such as 1H-Indole-3-carbaldehyde, the optimized structural parameters (bond lengths and angles) obtained from DFT calculations show good agreement with experimental data. researchgate.net This computational approach is also used to calculate electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, and for indole derivatives, it indicates that significant charge transfer occurs within the molecule. researchgate.net Vibrational energy distribution analysis (VEDA) is often used to assign the calculated vibrational frequencies to specific modes of motion within the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and electron delocalization within a molecule. faccts.dewisc.edu It provides a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and bonding/antibonding orbitals.

For indole derivatives, NBO analysis helps to understand intermolecular charge transfer (ICT) by examining the interactions between donor (occupied) and acceptor (unoccupied) orbitals. researchgate.net For instance, in a study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, a related heterocyclic aldehyde, NBO analysis was used to explain the relative stability of different conformers by calculating the stabilization energies associated with electron delocalization. dergi-fytronix.com The analysis reveals π-π* orbital interactions within the aromatic rings, which are crucial for the molecule's stability. dergi-fytronix.com In sulfonyl-indole derivatives, NBO results have shown that the strength of the S-N bond is due to hyperconjugative interactions like nN→σ*S-C. nih.gov

Table 1: Hypothetical NBO Analysis Data for Indole Analogues This table is illustrative and based on typical findings for related compounds.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C1-C2) | π*(C3-C4) | 20.5 | Intramolecular charge transfer |

| LP(1) N5 | π*(C1-C2) | 5.8 | Lone pair delocalization |

| π(C6-C7) | π*(C8-C9) | 18.2 | Aromatic ring delocalization |

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in the crystalline state. nih.gov It maps various properties onto the molecular surface, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact.

This analysis, when applied to indole derivatives, reveals the nature and relative importance of different types of interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For example, in various bromo-substituted 1-(phenylsulfonyl)-1H-indole derivatives, Hirshfeld analysis showed that H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to the crystal packing. nih.gov Red spots on the dnorm surface indicate close contacts, typically corresponding to hydrogen bonds, while blue regions represent areas with weaker or no significant interactions. nih.govmdpi.com

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Indole Analogues This table is illustrative and based on findings for related compounds.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 38 - 45% |

| C···H/H···C | 20 - 26% |

| O···H/H···O | 14 - 18% |

| Other (e.g., Br···H, N···H) | Variable |

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can explore the conformational landscape of a molecule, identifying stable conformers and the energy barriers between them.

For flexible molecules like substituted indoles, MD simulations can provide insights into their dynamic behavior in different environments. researchgate.net For instance, in studies of indole-3-carbaldehyde analogues docked with biological receptors, MD simulations are used to assess the stability of the ligand-protein complex over time. researchgate.net While specific MD studies on this compound are not available, this technique would be instrumental in understanding how the ethyl and methyl substitutions affect the molecule's flexibility and preferred conformations, which is crucial for its interaction with other molecules.

Solvent Effects Modeling on Molecular Properties

The properties of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects.

Applications of 7 Ethyl 1 Methyl 1h Indole 3 Carbaldehyde in Chemical Innovation

Utilization as a Synthetic Synthon for Complex Heterocyclic Architectures

The indole-3-carbaldehyde framework is a highly valued synthon—a fundamental building block—for the construction of more complex molecular structures, particularly diverse heterocyclic systems. researchgate.netekb.eg The aldehyde functional group at the C3 position is electrophilic and readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. researchgate.netekb.eg

Researchers leverage this reactivity for multicomponent reactions (MCRs), where 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde could be combined with other reactants in a single step to create intricate molecules. researchgate.net Such reactions are efficient and atom-economical, leading to the synthesis of fused heterocyclic systems like indolyl-substituted pyridines, pyrimidines, and benzodiazepines. researchgate.netsemanticscholar.org

Key reactions where this compound serves as a critical precursor include:

Condensation Reactions: With active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) to form electron-deficient alkenes, which are versatile intermediates for subsequent cyclization reactions.

Wittig and Horner-Wadsworth-Emmons Reactions: To extend the carbon chain and introduce double bonds, paving the way for various annulation strategies.

Reductive Amination: To produce tryptamine (B22526) derivatives, which are precursors to numerous indole (B1671886) alkaloids and pharmacologically active agents. researchgate.net

Pictet-Spengler Reaction: After conversion to a tryptamine, this reaction allows for the synthesis of β-carboline skeletons, a core structure in many natural products.

The ethyl and methyl substituents on the indole ring of this compound can modulate the solubility, steric hindrance, and electronic properties of the resulting heterocyclic architectures, allowing for fine-tuning of their physical and biological characteristics.

Role in the Development of Advanced Materials

The indole nucleus possesses unique photophysical properties, making its derivatives, including this compound, valuable components in the design of advanced organic materials.

Substituted indole-3-carbaldehydes are established intermediates in the synthesis of various classes of dyes. For example, the closely related compound 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is a known intermediate for C.I. Basic Orange 22. dyestuffintermediates.com The aldehyde group is typically used to form a methine or polymethine chain, which acts as the chromophore's conjugated system.

The synthesis often involves the condensation of the indole-3-carbaldehyde with a nucleophilic coupling partner, such as an active methylene compound or an electron-rich aromatic or heterocyclic amine. The extent of the π-conjugation in the final molecule dictates its color. The ethyl and N-methyl groups in this compound can enhance the solubility of the resulting dye in organic media and can influence its final shade and fastness properties.

The indole scaffold is inherently fluorescent and serves as the core of many fluorophores. nih.gov Aldehyde-derivatized indoles are particularly useful as they can be incorporated into larger systems designed as fluorescent probes for sensing and imaging. researchgate.net The aldehyde allows for covalent attachment to other molecules or can be part of a donor-π-acceptor (D-π-A) system, where the indole acts as the electron donor and the aldehyde (or a group derived from it) acts as the electron acceptor. nih.gov

These D-π-A type molecules often exhibit interesting photophysical phenomena:

Solvatochromism: A change in emission color depending on the polarity of the solvent.

pH Sensing: The protonation or deprotonation of the indole nitrogen or other parts of the molecule can lead to dramatic changes in color and fluorescence, making them useful as pH sensors. nih.gov

By reacting this compound with various recognition moieties, chemists can design specific probes for detecting ions, reactive oxygen species, or other biologically relevant molecules. mdpi.com

Indole derivatives can undergo oligomerization or polymerization under certain conditions. For instance, indole-3-carbinol, a related compound, is known to form dimers, trimers, and linear tetramers in acidic aqueous solutions. nih.gov While the aldehyde group of this compound is less prone to direct polymerization than a hydroxymethyl group, it can be converted into other polymerizable functionalities.

For example, reduction of the aldehyde to an alcohol would yield (7-Ethyl-1-methyl-1H-indol-3-yl)methanol, which could then undergo acid-catalyzed polymerization. Alternatively, the aldehyde could participate in polycondensation reactions with suitable comonomers (e.g., phenols, ureas) to form novel polymer chains incorporating the indole moiety, potentially conferring unique optical or electronic properties to the resulting material.

Intermediates in Agrochemical Research and Development

The indole ring is a common structural motif in molecules that regulate plant growth and defense. Indole-3-acetic acid, for example, is a primary plant hormone (auxin). Derivatives of indole-3-carbaldehyde are frequently explored as intermediates for new agrochemicals, including herbicides and fungicides. ekb.egchemimpex.com

Research has shown that indole-3-carboxaldehyde (B46971) itself can control root rot by disrupting mitochondrial function in fungi, suggesting its potential for developing new pesticides. mdpi.com Furthermore, derivatives of indole-3-carboxylic acid (obtainable by oxidation of the corresponding aldehyde) have been designed as antagonists of the auxin receptor TIR1, leading to potent herbicidal activity against various weeds. nih.gov

The compound this compound can be used to synthesize analogues of these active compounds. It is also a precursor for indole phytoalexins, which are antimicrobial compounds naturally produced by plants for defense. thermofisher.com The specific substitution pattern can influence the efficacy, selectivity, and environmental persistence of the final agrochemical product.

| Application Area | Mechanism/Target | Example Derivative Class | Reference |

|---|---|---|---|

| Herbicides | Auxin Receptor (TIR1) Antagonism | Indole-3-carboxylic acids | nih.gov |

| Fungicides | Mitochondrial Disruption | Indole-3-carboxaldehyde | mdpi.com |

| Plant Defense | Antimicrobial Activity | Indole Phytoalexins (e.g., Cyclobrassinin) | thermofisher.com |

Ligand Design and Synthesis for Catalysis

The aldehyde group of this compound is a convenient handle for synthesizing Schiff bases. This is achieved through a condensation reaction with primary amines. Schiff bases containing heterocyclic rings are a major class of ligands in coordination chemistry. researchgate.net

By reacting this compound with various amines (e.g., substituted anilines, amino acids, or chiral amines), a library of bidentate or multidentate ligands can be generated. These ligands, featuring nitrogen and sometimes oxygen donor atoms, can coordinate with a wide range of metal ions (e.g., copper, nickel, palladium, cobalt).

The resulting metal complexes can be investigated for their catalytic activity in various organic transformations, such as:

Oxidation reactions

Reduction reactions

Cross-coupling reactions

Asymmetric synthesis (if a chiral amine is used)

Future Directions and Emerging Research Avenues for 7 Ethyl 1 Methyl 1h Indole 3 Carbaldehyde Chemistry

Development of Novel Catalytic Systems for Efficient Functionalization

The functionalization of the indole (B1671886) nucleus is a cornerstone of synthetic chemistry. For 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde, future research will likely concentrate on developing novel catalytic systems that offer enhanced efficiency and selectivity. While methods like the Vilsmeier-Haack and palladium-catalyzed reactions are established for modifying indole-3-carbaldehydes, there is a significant opportunity to create catalysts tailored for more complex transformations. rsc.orgmdpi.com

A key area of development will be in C-H functionalization. Research into palladium-catalyzed systems has demonstrated the ability to direct arylation at various positions on the indole ring, using the aldehyde as a directing group. rsc.org Future work could focus on developing catalysts based on more abundant and less expensive metals, such as copper or iron, to achieve similar transformations more sustainably. The goal is to devise catalytic systems that can selectively activate specific C-H bonds on the benzene (B151609) or pyrrole (B145914) portion of the this compound molecule, allowing for the precise installation of new functional groups without the need for pre-functionalized starting materials.

Furthermore, photocatalysis represents a promising avenue. Light-driven catalytic cycles could enable novel bond formations and functionalizations under exceptionally mild conditions, preserving the integrity of the often-sensitive indole core. Developing photocatalysts that can engage with the specific electronic properties of the this compound scaffold could unlock reactions that are currently inaccessible through traditional thermal catalysis.

| Catalyst Type | Potential Application for this compound | Research Goal |

| Palladium(II) Complexes | Directed C-H arylation at the C2, C4, or C6 positions. | Improve catalyst turnover, broaden substrate scope, and reduce catalyst loading. |

| Copper/Iron Catalysts | Sustainable C-H functionalization (e.g., amination, etherification). | Replace precious metal catalysts for greener and more cost-effective synthesis. |

| Photoredox Catalysts | Radical-based additions to the indole or aldehyde. | Access novel reaction pathways under mild, light-driven conditions. |

| Dual-Catalytic Systems | Combining transition metal catalysis with organocatalysis for multi-bond forming cascades. | Increase molecular complexity in a single synthetic operation. |

Exploration of Asymmetric Synthesis Methodologies

The aldehyde functional group in this compound is an ideal handle for introducing chirality, making the exploration of asymmetric synthesis a critical future direction. The development of catalytic asymmetric methods to construct chiral molecules from this achiral precursor is highly desirable, particularly for applications in medicinal chemistry where stereochemistry is crucial. wikipedia.org

Future research will likely focus on the asymmetric transformation of the carbaldehyde group. This includes developing highly enantioselective catalysts for reactions such as:

Asymmetric Aldol and Mannich Reactions: Creating new carbon-carbon and carbon-nitrogen bonds with precise stereocontrol.

Asymmetric Reductions: Synthesizing chiral alcohols which can serve as versatile intermediates.

Asymmetric Allylations and Propargylations: Adding complex, functionalized side chains to the C3 position.

The challenge lies in designing catalysts—whether metal-based, organocatalytic, or enzymatic—that can effectively differentiate the enantiotopic faces of the aldehyde in the context of the sterically and electronically influential indole scaffold. wikipedia.org Success in this area would provide access to a wide array of enantiopure indole derivatives, significantly expanding their potential as building blocks for complex, biologically active molecules.

Integration with High-Throughput Screening and Automated Synthesis Platforms

To accelerate the discovery of new reactions and derivatives of this compound, its chemistry must be integrated with modern automation technologies. High-throughput experimentation (HTE) and automated synthesis platforms offer the potential to rapidly screen vast arrays of catalysts, reagents, and reaction conditions, dramatically reducing the time required for optimization and discovery. nih.govmdpi.comnih.gov

Future research platforms could utilize robotic systems for:

Reaction Screening: Automatically setting up hundreds of parallel reactions in miniaturized formats (e.g., 96- or 1536-well plates) to identify optimal conditions for a desired transformation of this compound. nih.gov

Library Synthesis: Programmatically synthesizing large libraries of derivatives by reacting the aldehyde group or other positions on the indole ring with a diverse set of building blocks. nih.gov

In-line Analysis: Integrating analytical techniques like mass spectrometry or HPLC directly into the automated workflow to allow for real-time monitoring and data collection.

By combining HTE with automated synthesis, researchers can systematically explore the chemical space around the this compound scaffold. This approach not only enhances the efficiency of synthetic route development but also facilitates the rapid generation of compound libraries for biological screening, accelerating the pace of drug discovery. mdpi.com

Application of Machine Learning in Reaction Prediction and Optimization

The intersection of data science and chemistry is creating powerful new tools for synthetic planning. Machine learning (ML) algorithms can analyze vast datasets of known chemical reactions to predict outcomes and suggest optimal conditions, offering a transformative approach for research involving this compound. researchgate.netcapes.gov.br

Emerging applications of ML in this context include:

Condition Optimization: Training models to predict the best solvent, catalyst, temperature, and reagents to maximize the yield and selectivity of a desired reaction on the this compound substrate. researchgate.netmdpi.com

Outcome Prediction: Developing neural networks that can predict the major product of a reaction given the starting materials and conditions, thus avoiding failed experiments and saving resources. capes.gov.br

Retrosynthesis Planning: Utilizing AI-driven tools to propose novel synthetic routes to complex target molecules derived from this compound.

By feeding experimental data from HTE platforms into ML models, a synergistic loop can be created. The HTE generates large, high-quality datasets, which in turn are used to train more accurate predictive models. These models then guide the next round of experiments, creating an intelligent and efficient cycle of discovery and optimization.

| Machine Learning Application | Function | Potential Impact on this compound Research |

| Reaction Condition Prediction | Suggests optimal solvents, catalysts, and temperatures from a database of known reactions. | Accelerates the optimization of new functionalization reactions, reducing experimental workload. |

| Forward Reaction Prediction | Predicts the most likely product(s) for a given set of reactants and conditions. | Minimizes resource waste by identifying unviable reaction pathways before they are attempted in the lab. |

| Green Solvent Recommendation | Utilizes models trained on sustainability criteria to suggest environmentally benign solvent alternatives. | Aligns synthetic chemistry with green chemistry principles without compromising reaction efficiency. |

| Automated Synthesis Integration | AI algorithms guide robotic platforms to execute and optimize reactions autonomously. | Enables "self-driving laboratories" for the continuous discovery of new indole derivatives. |

Design of Smart Materials Utilizing Indole-Carbaldehyde Scaffolds

The inherent photophysical and electronic properties of the indole ring make it an attractive scaffold for the development of smart materials. Future research is expected to explore the incorporation of this compound into functional materials such as sensors, conductive polymers, and responsive systems. researchgate.net

The aldehyde group serves as a versatile chemical handle for polymerization or for grafting the molecule onto surfaces and nanoparticles. Potential research avenues include:

Fluorescent Sensors: Indole derivatives are known to exhibit fluorescence that can be modulated by their local environment or by binding to specific ions or molecules. researchgate.netnih.gov By designing polymers or molecular assemblies based on this compound, it may be possible to create chemosensors for detecting metal ions, anions, or changes in pH. nih.govcapes.gov.brnih.gov

Conductive Polymers: Polyindoles are a class of conducting polymers with good thermal stability and redox activity. mdpi.comrsc.org The this compound monomer could be polymerized, potentially through its aromatic core, to create novel electroactive materials. The substituents on the ring could be used to tune the polymer's solubility, processability, and electronic properties for applications in organic electronics or battery materials. google.comproquest.com

Electroactive Scaffolds: The electroactivity of indole-based polymers could be harnessed to create "4D" scaffolds for cell culture, where electrical stimulation can induce changes in the material's shape or properties to influence cell behavior. nih.gov

This research direction bridges organic synthesis with materials science, aiming to translate the specific molecular features of this compound into materials with novel, programmable functions.

Q & A

Q. What are the standard synthetic routes for 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves alkylation and formylation of the indole core. A common approach is to start with 1H-indole-3-carbaldehyde (CAS 487-89-8) , followed by ethylation at the 7-position using ethyl halides under basic conditions (e.g., NaH/DMF) and methylation at the 1-position with methyl iodide. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution .

- Temperature control : Ethylation proceeds efficiently at 60–80°C, while methylation requires milder conditions (25–40°C) to avoid side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

Key characterization methods:

- NMR : H and C NMR verify substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm, ethyl group protons at δ 1.2–1.4 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 217.26 g/mol) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .

- X-ray crystallography : SHELXL refines crystal structures to validate stereochemistry .

Q. What are the primary biological or chemical applications of this compound in research?

- Medicinal chemistry : Serves as a scaffold for designing kinase inhibitors or antimicrobial agents due to its planar indole core and reactive aldehyde group .

- Organic synthesis : The aldehyde enables condensation reactions (e.g., Knoevenagel) to generate α,β-unsaturated derivatives for photophysical studies .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activity?

Conflicting bioactivity data (e.g., varying IC values) may arise from polymorphic forms. Using SHELXL :

- Refine unit cell parameters to identify polymorphs.

- Compare hydrogen-bonding networks (e.g., aldehyde O···H-N interactions) to assess stability and bioavailability differences .

Example: A 2022 study resolved discrepancies in antifungal activity by correlating crystal packing density with membrane permeability .

Q. What advanced analytical methods detect trace impurities in synthesized batches?

- LC-MS/MS : Identifies sub-1% impurities (e.g., deethylated byproducts) with MRM transitions .

- Solid-state NMR : Detects amorphous impurities in crystalline samples, critical for reproducibility in pharmacological assays .

- ICP-MS : Quantifies residual metal catalysts (e.g., Pd from coupling reactions) below 10 ppm .

Q. How can computational modeling predict reactivity or binding modes?

- DFT calculations : Optimize geometries (B3LYP/6-311+G(d,p)) to predict aldehyde group reactivity in nucleophilic additions .

- Molecular docking (AutoDock Vina) : Simulate interactions with biological targets (e.g., COX-2 enzyme) using the aldehyde as an electrophilic warhead .

Q. What strategies address low yields in large-scale synthesis?

- Flow chemistry : Continuous reactors minimize thermal degradation during exothermic ethylation .

- DoE (Design of Experiments) : Multivariate analysis optimizes parameters (e.g., catalyst loading, residence time) to maximize yield (>80%) .

Q. How do structural modifications (e.g., substituent position) affect bioactivity?

Comparative SAR studies with analogs (e.g., 6-bromo or 5-methoxy derivatives) reveal:

- 7-Ethyl group : Enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration .

- 1-Methyl group : Reduces metabolic deactivation by cytochrome P450 enzymes .

Data from cytotoxicity assays (MTT protocol) and molecular dynamics simulations validate these trends .

Q. What statistical methods validate reproducibility in biological assays?

- ANOVA : Analyze triplicate data to confirm significance (p < 0.05) in dose-response curves .

- Grubbs’ test : Identify outliers in IC measurements from high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.